![molecular formula C18H20N2O2 B2379696 2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448069-23-5](/img/structure/B2379696.png)
2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
“2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone” is a chemical compound that shares the piperidine skeleton . It serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, including “2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone”, are synthesized using various methods. One such method involves an organophotocatalysed strategy that enables one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular formula of “2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone” is C13H17NO . The IUPAC Standard InChI is InChI=1S/C13H17NO/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-11H2 .
Scientific Research Applications
Drug Discovery
Piperidine derivatives, which include the compound , are utilized in various therapeutic applications . They are used as anticancer , antiviral , antimalarial , antimicrobial , antifungal , antihypertension , analgesic , anti-inflammatory , anti-Alzheimer , antipsychotic and/or anticoagulant agents .
Antioxidant Activity
Compounds with a piperidine nucleus, such as Piperine, have been found to exhibit potent antioxidant activity . They are capable of hindering or suppressing free radicals .
Anti-inflammatory Activity
Newly synthesized compounds with a piperidine nucleus have shown potent anti-inflammatory activities both in vitro and in vivo .
Anticancer Activity
Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antidepressant Effects
Piperine, a compound with a piperidine nucleus, was found to have antidepressant-like effects when given to mice with chronic mild stress .
Inhibition of Collagen Synthesis
Compounds with a piperidine nucleus have been found to inhibit collagen synthesis in various models, showing potential for treatment of conditions like liver fibrosis and keloid fibroblasts .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to therapeutic effects .
Mode of Action
The compound likely interacts with its targets, causing changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way .
Biochemical Pathways
It’s plausible that the compound could influence various pathways depending on its targets and mode of action .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the compound’s targets and the biochemical pathways it influences .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects .
properties
IUPAC Name |
2-phenyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(14-15-6-2-1-3-7-15)20-12-9-16(10-13-20)22-17-8-4-5-11-19-17/h1-8,11,16H,9-10,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIFEARFVXHAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone |
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